molecular formula C23H21BrClN3O3 B14443491 Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide CAS No. 76375-85-4

Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide

Cat. No.: B14443491
CAS No.: 76375-85-4
M. Wt: 502.8 g/mol
InChI Key: FMIMHOFIPBKHHQ-BOXHHOBZSA-N
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Description

Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide is a complex organic compound with the molecular formula C23H20ClN3O3·HBr . This compound is known for its unique chemical structure, which includes a benzeneacetamide backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetamide core, followed by the introduction of the alpha-amino group and the attachment of the 2-benzoyl-4-chlorophenyl group. The final step involves the formation of the monohydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Benzeneacetamide, alpha-amino-N-((((2-benzoyl-4-chlorophenyl)amino)carbonyl)methyl)-, monohydrobromide can be compared with other similar compounds, such as:

    Benzeneacetamide derivatives: These compounds share a similar benzeneacetamide core but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Amino acid derivatives: Compounds with an alpha-amino group attached to a benzene ring, which may exhibit different reactivity and biological activities.

    Benzoyl derivatives:

Properties

CAS No.

76375-85-4

Molecular Formula

C23H21BrClN3O3

Molecular Weight

502.8 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-2-phenylacetamide;hydrobromide

InChI

InChI=1S/C23H20ClN3O3.BrH/c24-17-11-12-19(18(13-17)22(29)16-9-5-2-6-10-16)26-14-20(28)27-23(30)21(25)15-7-3-1-4-8-15;/h1-13,21,26H,14,25H2,(H,27,28,30);1H/t21-;/m0./s1

InChI Key

FMIMHOFIPBKHHQ-BOXHHOBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)N.Br

Origin of Product

United States

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